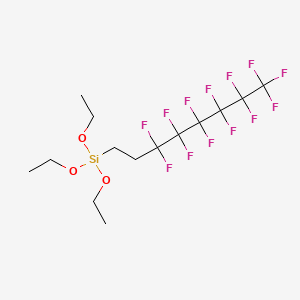
1H,1H,2H,2H-Perfluorooctyltriethoxysilane
Descripción general
Descripción
1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PFOETES) is an organosilicon compound composed of perfluorinated alkyl chains, silicon and oxygen. It is a colorless liquid with a low vapor pressure and a faint odor. PFOETES is used as a reagent in organic synthesis, as a surfactant, and as a protective coating. It is also used in various industrial applications such as the production of lubricants, adhesives, and coatings.
Aplicaciones Científicas De Investigación
Recubrimientos Superhidrófobos
Este compuesto se utiliza ampliamente para crear superficies superhidrófobas. Al reducir significativamente la energía superficial, enriquece la superficie con grupos CF3, lo que da como resultado un ángulo de contacto con el agua superior a 150° {svg_1}. Esta propiedad es particularmente útil en la creación de superficies autolimpiables, donde las gotas de agua pueden rodar fácilmente, arrastrando consigo la suciedad y los residuos.
Recubrimientos ORMOCER
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: es un componente activo en los materiales de recubrimiento ORMOCER (cerámicas modificadas orgánicamente) modificados con flúor {svg_2}. Estos recubrimientos son conocidos por su comportamiento antiadhesivo hacia sustancias tanto polares como no polares, lo que los hace ideales para capas protectoras y aislantes en diversas aplicaciones industriales.
Protección contra la Corrosión
La capacidad del compuesto para repeler las soluciones electrolíticas acuosas lejos de los sustratos metálicos proporciona una excelente protección contra la corrosión {svg_3}. Esto es particularmente valioso en las industrias automotriz y marítima, donde las piezas metálicas están constantemente expuestas a la humedad y la sal.
Modificación de la Superficie de Nanopartículas de Vidrio
Se utiliza en la modificación de la superficie de nanopartículas de vidrio para mejorar su dispersión en matrices poliméricas {svg_4}. Esta aplicación es crucial en la producción de materiales compuestos con propiedades mecánicas y térmicas mejoradas.
Mejora de la Estabilidad a la Luz en las Células Solares
This compound: se ha utilizado para pasivar las células solares de perovskita, mejorando su estabilidad a la luz {svg_5}. La capa de pasivación evita la formación de Pb0 en la superficie de la perovskita, lo que es esencial para mantener la eficiencia y la longevidad de estas células solares.
Capas Antiadhesivas en Microfabricación
El compuesto también se utiliza en la silanización de obleas de silicio para crear capas antiadhesivas {svg_6}. Esta aplicación es crucial en la microfabricación de dispositivos electrónicos, donde se requiere un control preciso sobre las propiedades del material.
Fabricación de Patrones Superficiales Químicos
Ayuda en la fabricación de patrones superficiales químicos en monocapas autoensambladas {svg_7}. Estos patrones son fundamentales en el desarrollo de tecnologías de sensores y dispositivos microfluídicos.
Mejora de la Mojadura para Diversos Sustratos
Por último, This compound se utiliza principalmente para mejorar la mojadura de diversos sustratos {svg_8}. Esta mejora es crucial en aplicaciones que van desde formulaciones de pintura hasta la creación de textiles impermeables.
Mecanismo De Acción
1H,1H,2H,2H-Perfluorooctyltriethoxysilane, also known as Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, is a fluorinated alkyl silane that is primarily used for improving the wettability of substrates by lowering the surface energy .
Target of Action
The primary targets of this compound are surfaces that require modification of their wettability. These surfaces can range from metallic substrates to glass nanoparticles .
Mode of Action
The compound functions as a surfactant, reducing the surface tension of liquids . It interacts with its targets by forming a coating that enriches the surface with CF3 groups . This interaction results in a superhydrophobic coating with a water contact angle above 150° .
Result of Action
The result of the compound’s action is the formation of a superhydrophobic coating on the treated surface . This coating significantly reduces the surface’s wettability, making it resistant to water, oil, and other liquids .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of moisture can affect the stability of the coating, as the compound is moisture-sensitive . Therefore, it is recommended to store the compound in a cool, dry place, away from moisture and oxidizing agents .
Análisis Bioquímico
Biochemical Properties
1H,1H,2H,2H-Perfluorooctyltriethoxysilane plays a significant role in biochemical reactions by interacting with various biomolecules. It is known to form silane-based films through hydrolysis and polycondensation reactions in the presence of water. These films exhibit hydrophobic properties, which can influence the behavior of enzymes, proteins, and other biomolecules on treated surfaces . The compound’s interaction with biomolecules is primarily through non-covalent interactions, such as van der Waals forces and hydrophobic interactions, which contribute to its anti-adhesive behavior .
Cellular Effects
This compound affects various types of cells and cellular processes. Its hydrophobic nature can alter cell adhesion and spreading on treated surfaces. This compound can influence cell signaling pathways by modifying the local microenvironment, potentially affecting gene expression and cellular metabolism . For example, cells cultured on surfaces treated with this compound may exhibit changes in the expression of adhesion molecules and cytoskeletal proteins, leading to altered cell morphology and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable silane-based films on surfaces. These films are created through hydrolysis and polycondensation reactions, resulting in a network of siloxane bonds . The compound’s fluorinated alkyl chain contributes to its low surface energy and hydrophobic properties, which can inhibit enzyme activity and protein adsorption on treated surfaces . Additionally, the presence of fluorine atoms enhances the compound’s chemical resistance and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its good weathering stability, which allows it to maintain its hydrophobic and anti-adhesive properties over extended periods . In wet environments, it can hydrolyze to form silane-based films, which may undergo further polycondensation reactions . Long-term studies have shown that surfaces treated with this compound retain their hydrophobic properties and continue to repel aqueous solutions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may not exhibit significant toxic effects, while higher doses could potentially lead to adverse effects . Studies have shown that high doses of fluorinated compounds can cause toxicity, including liver and kidney damage . Therefore, it is essential to determine the appropriate dosage to minimize toxic effects while achieving the desired surface modification properties .
Metabolic Pathways
This compound is involved in metabolic pathways related to its hydrolysis and polycondensation reactions. The compound interacts with water to form silane-based films, which can further react with other biomolecules on the surface . These interactions can influence metabolic flux and metabolite levels in cells cultured on treated surfaces . The presence of fluorine atoms in the compound enhances its stability and resistance to metabolic degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic properties. The compound can interact with cell membranes and other hydrophobic regions within cells, leading to its accumulation in specific cellular compartments . Additionally, the compound’s low surface energy can affect its transport across cell membranes and its distribution within tissues .
Subcellular Localization
This compound is primarily localized in hydrophobic regions within cells, such as cell membranes and lipid droplets . Its hydrophobic nature allows it to interact with membrane lipids and proteins, potentially affecting their function and activity . The compound’s subcellular localization can influence its activity and function, including its ability to modify cell adhesion and signaling pathways .
Propiedades
IUPAC Name |
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F13O3Si/c1-4-28-31(29-5-2,30-6-3)8-7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYKQOAMZCAHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(OCH2CH3)3, C14H19F13O3Si | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150600-19-4 | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150600-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1074915 | |
| Record name | Triethoxy((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51851-37-7 | |
| Record name | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51851-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooctyl triethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051851377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxy((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROOCTYL TRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814P46684U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PFOTES)?
A: PFOTES is widely used as a surface modifying agent to impart hydrophobicity (water-repelling property) and oleophobicity (oil-repelling property) to various substrates. [, , , , , , , ]
Q2: How does PFOTES contribute to creating superhydrophobic surfaces?
A: PFOTES molecules self-assemble on the target surface, forming a monolayer with their perfluorinated tails oriented outward. These low-energy fluorinated chains reduce the surface energy, leading to water droplets beading up and rolling off, exhibiting superhydrophobicity. [, , , , , , ]
Q3: Can PFOTES modify different types of materials?
A: Yes, PFOTES has been successfully used to modify a wide range of substrates, including metals (aluminum, brass, copper), polymers (polydimethylsiloxane, polyvinylidene fluoride), glass, cellulose fibers, and ceramic membranes. This versatility makes it applicable in various fields. [, , , , , , ]
Q4: Does PFOTES affect the bulk properties of the modified material?
A: PFOTES modification primarily affects the surface properties. Studies on polyvinylidene fluoride (PVDF) membranes show that while surface hydrophobicity significantly increased after PFOTES treatment, the bulk properties of the membrane remained stable. []
Q5: What are some specific applications of PFOTES-modified materials?
A: PFOTES-modified materials have shown promise in diverse applications, including: - Anti-bacterial surfaces: PFOTES coatings on cotton fabrics exhibited significant antibacterial properties against Escherichia coli. [] - Self-cleaning surfaces: Superhydrophobic surfaces created using PFOTES demonstrate self-cleaning properties by repelling water and contaminants. [, , , ] - Oil-water separation: PFOTES-modified meshes and sponges effectively separate oil and water mixtures due to their superhydrophobic and oleophilic nature. [, , ] - Anti-icing coatings: Epoxy composite coatings containing PFOTES-modified hemp particles showed improved anti-icing performance compared to uncoated substrates. [] - Corrosion protection: PFOTES coatings on metals like brass significantly improved corrosion resistance compared to untreated metals. [, ] - Enhanced performance of triboelectric nanogenerators (TENGs): PFOTES is used to enhance the tribo-polarity of materials like polyvinylidene fluoride (PVDF) in TENGs, leading to improved power output. [, ]
Q6: How does PFOTES improve the performance of dye-sensitized solar cells (DSCs)?
A: When applied to TiO2 photoanodes in DSCs, PFOTES forms a self-assembled monolayer that reduces electron recombination and minimizes dye aggregation, ultimately enhancing the cell's power conversion efficiency. []
Q7: What is the molecular formula and weight of PFOTES?
A7: The molecular formula of PFOTES is C14H19F17O3Si, and its molecular weight is 684.35 g/mol.
Q8: What spectroscopic techniques are used to characterize PFOTES and its modified surfaces?
A: Various spectroscopic techniques are employed to analyze PFOTES and its impact on surfaces, including: - Fourier transform infrared spectroscopy (FTIR) helps identify chemical bonds and functional groups in PFOTES and analyze its interaction with the substrate. [, , , ] - X-ray photoelectron spectroscopy (XPS) provides information about elemental composition and chemical states on the surface of PFOTES-modified materials. [, ] - Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, can be used to investigate the structure of PFOTES-containing materials. []
Q9: Are there specific formulation strategies to enhance PFOTES's performance?
A: Researchers have explored combining PFOTES with other materials to enhance its properties or create synergistic effects. For instance: - Combining PFOTES with titanium dioxide (TiO2) nanoparticles improves the mechanical robustness and damage/contamination recoverability of superhydrophobic surfaces. [] - Incorporating PFOTES into a polydimethylsiloxane (PDMS) matrix enhances the durability and stability of superhydrophobic coatings. [, ] - Using PFOTES in conjunction with silica precursors like tetraethyl orthosilicate (TEOS) or 3-(triethoxysilyl)-propylamine (APTES) can influence the morphology and stability of superhydrophobic coatings. []
Q10: What are the environmental concerns regarding PFOTES?
A: PFOTES, like other perfluorinated compounds, raises concerns about its persistence and potential bioaccumulation in the environment. [] Research on its biodegradation pathways and environmental fate is ongoing.
Q11: Are there efforts to mitigate the environmental impact of PFOTES?
A: Researchers are exploring alternatives to PFOTES that offer similar functionality with reduced environmental impact. [] Additionally, developing efficient recycling and waste management strategies for PFOTES-containing materials is crucial to minimize its environmental footprint. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



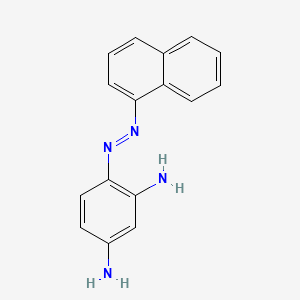
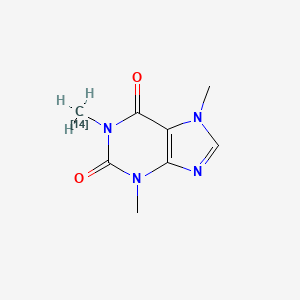

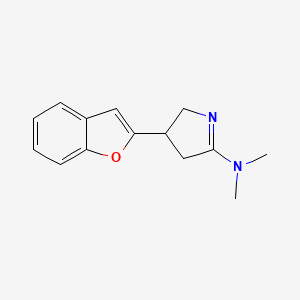
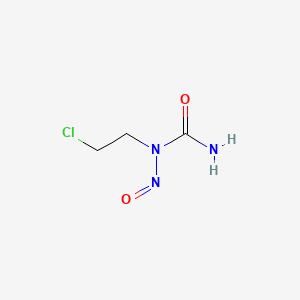

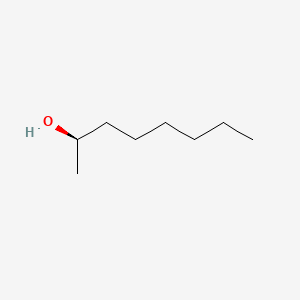
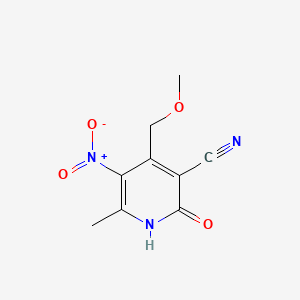
![Iron, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1198665.png)
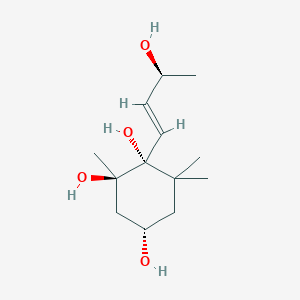
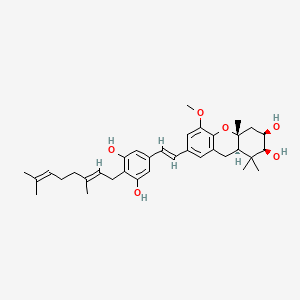

![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)
![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)